4-Trimethylsilyloxyaniline
Description
4-Trimethylsilyloxyaniline (chemical formula: C₉H₁₅NOSi) is an aniline derivative featuring a trimethylsilyloxy (-O-Si(CH₃)₃) substituent at the para position. This modification introduces significant steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted anilines. The trimethylsilyl (TMS) group enhances stability against hydrolysis under basic conditions compared to unprotected hydroxyl groups, making it valuable in synthetic organic chemistry for temporary protection of phenolic hydroxyl groups during multi-step reactions .
Properties
CAS No. |
36309-42-9 |
|---|---|
Molecular Formula |
C9H15NOSi |
Molecular Weight |
181.31 g/mol |
IUPAC Name |
4-trimethylsilyloxyaniline |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3 |
InChI Key |
OQRAKRQKKXWZEN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 4-Trimethylsilyloxyaniline and related aniline derivatives:
Table 1: Comparative Analysis of this compound and Analogues
Steric and Electronic Effects
- Trimethylsilyl vs. Alkoxy Groups : The TMS group in this compound offers superior steric protection compared to linear alkoxy groups (e.g., hexyloxy in 4-Hexyloxyaniline), reducing undesired side reactions in nucleophilic environments . However, alkoxy derivatives like 4-Methoxy-2-methylaniline exhibit higher reactivity in electrophilic aromatic substitution due to electron-donating methoxy groups .
- Electron-Withdrawing Substituents: Compounds such as 4-(4-Trifluoromethoxy)phenoxyaniline and 4-(Methanesulfonylmethyl)aniline demonstrate markedly reduced electron density on the aromatic ring, altering their applicability in reactions requiring electron-deficient substrates (e.g., Suzuki couplings) .
Stability and Reactivity
- Hydrolytic Stability : The TMS group in this compound is stable under neutral or acidic conditions but cleaved selectively under fluoride ions (e.g., TBAF), whereas alkoxy groups (e.g., hexyloxy) remain intact under such conditions .
- Thermal Stability : Bulky substituents like the trityl group in 4-Tritylaniline enhance thermal stability but limit solubility in common organic solvents .
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